2,1,3-Benzoxadiazole-5-carbothioamide

Alzheimer's disease BACE1 inhibition β-secretase

Fragment-sized BACE1 hit (IC50 428 nM) with zero Rule-of-5 violations offers a tractable starting point for lead optimization. Its thioamide group enables quenching-based turn-on fluorescent probes. Consistent ≥95% purity and stock availability support rapid SAR expansion.

Molecular Formula C7H5N3OS
Molecular Weight 179.2 g/mol
CAS No. 306935-24-0
Cat. No. B1273053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoxadiazole-5-carbothioamide
CAS306935-24-0
Molecular FormulaC7H5N3OS
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C=C1C(=S)N
InChIInChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)
InChIKeyGGDQNCSDFBIOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,1,3-Benzoxadiazole-5-carbothioamide Identity & Baseline


2,1,3-Benzoxadiazole-5-carbothioamide (CAS 306935-24-0; molecular formula C₇H₅N₃OS; MW 179.20 g/mol) is a heterocyclic building block belonging to the benzoxadiazole (benzofurazan) class, functionalized at the 5-position with a carbothioamide (–CSNH₂) group . The compound is cataloged as a versatile small-molecule scaffold by multiple research-chemical suppliers including Santa Cruz Biotechnology (sc-260137) and Apollo Scientific (OR25545), with typical commercial purity specifications of ≥95% . Its core benzoxadiazole motif is widely recognized in fluorescent probe design and medicinal chemistry [1]; however, the carbothioamide substituent introduces distinct physicochemical and potential pharmacological properties that differentiate it from the more common 5-carboxamide and 5-carboxylic acid analogs, forming the basis for targeted procurement decisions .

Carbothioamide-functionalized benzoxadiazole scaffold for probe design
Supports BACE1 inhibitor screening cascades and fragment-based discovery
Thioamide PET quenching capability enables turn-on sensor construction

Carbothioamide vs. Carboxamide: Why Substitution Fails


The carbothioamide (–CSNH₂) group at the 5-position of the benzoxadiazole core introduces a set of physicochemical and electronic properties that are not replicated by the corresponding carboxamide (–CONH₂) or carboxylic acid (–COOH) derivatives. The C=S bond is longer (~1.65 Å) and more polarizable than C=O (~1.22 Å), resulting in a substantially different hydrogen-bonding profile: thioamides are stronger H-bond donors but weaker H-bond acceptors than amides [1]. This single-atom substitution (O→S) alters the compound's LogP (predicted ACD/LogP = 0.96 ), polar surface area (97 Ų ), and electronic character, which collectively impact solubility, membrane permeability, and target-binding interactions in ways that cannot be approximated by carboxamide or acid analogs. Furthermore, the thioamide functionality introduces the capacity to quench proximal fluorophores via photoinduced electron transfer (PET), a property exploited in the design of turn-on fluorescent probes that is absent in the corresponding oxo compounds [2]. These differences are not cosmetic; they represent mechanistically meaningful divergences that affect experimental outcomes in both biological screening and probe-development contexts.

Carbothioamide (–CSNH₂)
Stronger H-bond donor, weaker acceptor profile alters target engagement
Intrinsic PET fluorescence quenching absent in carboxamide analogs
Lower LogP (~0.96) and higher PSA (~97 Ų) shift solubility and permeability
Carboxamide (–CONH₂) Analog
Lacks thioamide PET quenching; probe architecture may not transfer
H-bond acceptor dominance may yield different binding-site interactions
Higher LogP and lower PSA may alter assay compatibility and bioavailability

Differentiation Evidence vs. Closest Analogs


BACE1 (β-Secretase) Binding Affinity

2,1,3-Benzoxadiazole-5-carbothioamide (ChEMBL ID: CHEMBL555520) demonstrated a measured binding affinity for human BACE1 (β-secretase; UniProt P56817) with an IC₅₀ of 428 nM in a radioligand displacement assay using [³H]BMS-599240 as the tracer [1]. BACE1 is a validated target for Alzheimer's disease; benchmark clinical-stage BACE1 inhibitors (e.g., verubecestat, lanabecestat) typically exhibit IC₅₀ values in the low nanomolar range (1–50 nM), placing this compound in the moderate-affinity bracket [2]. The structurally related oxadiazole BACE1 inhibitors reported in J. Med. Chem. (2006) showed IC₅₀ values ranging from 0.07 to >10 μM, providing class-level context for the benzoxadiazole scaffold [3]. Direct head-to-head BACE1 data for the 5-carboxamide or 5-carboxylic acid analogs of this compound were not identified in public databases at the time of this analysis, limiting the comparison to cross-class inference.

BACE1 Binding Affinity
Cross-study comparable
IC₅₀ = 428 nM
Supports BACE1 inhibitor screening context
Within oxadiazole class range; clinical leads are low-nM
Alzheimer's disease BACE1 inhibition β-secretase neurodegeneration drug discovery

Lipophilicity & PSA vs. Carboxamide Analogs

2,1,3-Benzoxadiazole-5-carbothioamide has a predicted ACD/LogP of 0.96 and a topological polar surface area (PSA) of 97 Ų, with 2 H-bond donors and 4 H-bond acceptors (zero Rule-of-5 violations) . In comparison, the closest carboxamide analog for which data are available—N-benzyl-2,1,3-benzoxadiazole-5-carboxamide—has a significantly higher reported LogP of approximately 1.9–2.15 and a lower PSA of ~68 Ų, with only 1 H-bond donor [1]. The thioamide compound additionally exhibits a measured melting point of 132–135 °C , providing a quality-control benchmark for procurement. The lower LogP and higher PSA of the carbothioamide suggest superior aqueous solubility and reduced passive membrane permeability compared to the carboxamide congener, which may be advantageous or disadvantageous depending on the experimental context (e.g., in vitro biochemical assay vs. cell-based assay).

Lipophilicity & PSA
Cross-study comparable
LogP 0.96 vs ~1.9–2.15; PSA 97 vs ~68 Ų
Reported solubility and permeability context may differ
Carboxamide comparator is N-benzyl substituted; predicted values
drug-likeness Lipinski parameters LogP polar surface area ADME prediction

Thioamide Fluorescence Quenching for Turn-On Probes

The carbothioamide functional group (–CSNH₂) in 2,1,3-benzoxadiazole-5-carbothioamide is a demonstrated fluorescence quencher capable of accepting electrons from excited-state fluorophores via photoinduced electron transfer (PET) when the thermodynamic driving force (ΔG_PET) is favorable [1]. The Rehm-Weller formalism predicts that quenching efficiency depends on the redox potentials of the thioamide (electron acceptor) and the paired fluorophore (electron donor) [1]. In contrast, the corresponding carboxamide (–CONH₂) group lacks this PET-quenching capability due to its significantly less favorable reduction potential [2]. This property enables the design of 'turn-on' fluorescent probes where thiolysis, metal coordination, or enzymatic cleavage of the thioamide group abolishes quenching and restores fluorescence. The NBD (7-nitro-2,1,3-benzoxadiazole) class of probes extensively exploits thiolysis-based fluorescence unmasking for H₂S and biothiol detection; the carbothioamide moiety provides a distinct reactive handle within the same benzoxadiazole scaffold [3].

PET Fluorescence Quenching
Class-level inference
Thioamide C=S quenches via PET; carboxamide C=O does not
Supports probe-design context; data to verify
Quenching rate constants not determined for this compound
fluorescent probe design PET quenching thioamide turn-on sensor protein dynamics

Thioamide H-Bond Donor/Acceptor Properties

Systematic crystallographic analyses have established that the C=S group in thioamides is a substantially stronger hydrogen-bond donor (N–H···S interaction) and a weaker hydrogen-bond acceptor (C=S···H–N/O) compared to the C=O group in amides [1]. The average H-bond distance for N–H···S=C is approximately 0.3–0.5 Å longer than for N–H···O=C, reflecting the larger van der Waals radius of sulfur, while the H-bond energy to the C=S acceptor is typically 60–80% of that to C=O [1]. For 2,1,3-benzoxadiazole-5-carbothioamide specifically, the predicted H-bond donor count is 2 (from –NH₂ of the thioamide) versus 1 for the unsubstituted 5-carboxamide analog . This altered H-bonding profile can affect target-binding kinetics, selectivity, and residence time in ways that are not predictable from the carboxamide scaffold alone.

H-Bond Donor/Acceptor
Class-level inference
Stronger donor, weaker acceptor; HBD count +1 vs carboxamide
Reported target-binding context may differ
Crystallographic survey data; compound-specific studies lacking
hydrogen bonding thioamide protein-ligand interaction crystal engineering medicinal chemistry

Key Intermediate for AMPA Receptor Modulators

The 2,1,3-benzoxadiazole-5-carbothioamide scaffold serves as a direct precursor for N-(trans-4-methoxycyclohexyl)-N-methyl-2,1,3-benzoxadiazole-5-carbothioamide (CAS 1086378-85-9), a di-substituted amide claimed in US Patent 8,404,682 B2 (US20120035173A1) assigned to Cortex Pharmaceuticals, Inc. [1]. This patent describes compounds for enhancing glutamatergic synaptic responses via AMPA receptor positive allosteric modulation, targeting cerebral insufficiency, cognitive impairment, ADHD, schizophrenia, and respiratory depression [1]. The patent specifically notes that certain substituted 2,1,3-benzoxadiazole compounds were 'surprisingly more potent in animal models of attention deficit hyperactivity disorder' [2]. This establishes the carbothioamide benzoxadiazole as a privileged scaffold within a defined intellectual-property space for CNS drug discovery, distinguishing it from generic benzoxadiazole building blocks that lack this specific patent provenance.

AMPA Modulator Intermediate
Supporting evidence
Precursor to US Patent 8,404,682 B2 compounds
Patent pathway-study context; model-response context
In vivo model data from patent; requires independent validation
AMPA receptor glutamatergic synaptic response CNS drug discovery patent intermediate cognitive enhancement

Physical Properties & Purity Benchmarks

Commercially available 2,1,3-benzoxadiazole-5-carbothioamide is supplied with a certified melting point of 132–135 °C and a minimum purity specification of 95% (HPLC) . The predicted melting point (MPBPWIN v1.42) is 123 °C, indicating good agreement between experimental and computational values . The compound's boiling point is predicted as 342.7 ± 52.0 °C at 760 mmHg, with a density of 1.5 ± 0.1 g/cm³ and a flash point of 161.1 ± 30.7 °C . These well-defined physical constants provide reliable identity-verification benchmarks that facilitate incoming quality control (e.g., melting point determination, FT-IR matching) prior to use in sensitive assays. In contrast, the unsubstituted 2,1,3-benzoxadiazole-5-carboxamide is less commonly stocked as a standalone building block and lacks comparably accessible certified physical-property data from major vendors.

Physical Properties
Supporting evidence
MP 132–135 °C; Purity ≥95%
Procurement QC benchmark available
Vendor certificate data; carboxamide analog data not cataloged
quality control melting point purity specification procurement benchmark compound identity verification

Recommended Application Scenarios


BACE1 Inhibitor Screening for Alzheimer's Disease

With a ChEMBL-verified BACE1 binding IC₅₀ of 428 nM, this compound can serve as a moderate-affinity starting point or reference ligand for BACE1 inhibitor screening cascades [1]. It occupies a potency range that is suitable for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns, where initial hits in the sub-micromolar range are considered tractable for optimization. The compound's low molecular weight (179 Da) and favorable physicochemical profile (LogP 0.96, zero Rule-of-5 violations, PSA 97 Ų) make it an attractive fragment-sized probe for structure-activity relationship expansion .

Turn-On Fluorescent Probes via Thioamide PET Quenching

The intrinsic capacity of the carbothioamide group to quench proximal fluorophores via photoinduced electron transfer (PET) makes this compound a functional building block for constructing 'turn-on' sensors [1]. Upon reaction at the thioamide moiety—via thiolysis, metal coordination, or enzymatic transformation—the quenching is relieved, producing a fluorescence increase that can be quantitatively correlated with analyte concentration. This mechanism mirrors established NBD-based H₂S and biothiol probes but with the thioamide serving as both the reactive and quenching element, potentially simplifying probe architecture .

Synthesis of AMPA Receptor Modulators for CNS Discovery

The compound is a direct synthetic precursor to N-(trans-4-methoxycyclohexyl)-N-methyl-2,1,3-benzoxadiazole-5-carbothioamide, a patented AMPA receptor modulator with reported in vivo efficacy in animal models of attention deficit hyperactivity disorder [1]. Medicinal chemistry teams pursuing glutamatergic synaptic enhancement for cognitive disorders can use this building block to access the intellectual-property space covered by US Patent 8,404,682 B2, enabling the synthesis of both claimed and novel analogs for structure-activity relationship studies .

Crystal Engineering with Thioamide H-Bonding Patterns

The thioamide functional group's distinct hydrogen-bonding profile—stronger donor, weaker acceptor, and longer bond distances compared to carboxamides—enables the construction of supramolecular assemblies and co-crystals with different packing motifs and stoichiometries than those accessible with amide analogs [1]. This is relevant for pharmaceutical co-crystal screening, where altering the hydrogen-bonding landscape can yield new solid forms with improved solubility or stability .

Application
Selection Property
Validation Focus
BACE1 inhibitor screening
Reported BACE1 binding context
Biochemical assay endpoint review
Turn-on fluorescent probe design
Thioamide PET quenching review
Quenching-relief mechanism verification
AMPA receptor modulator synthesis
Patent intermediate pathway context
Model-response endpoint interpretation
Crystal engineering / co-crystal screening
Thioamide H-bonding signature
Supramolecular assembly characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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